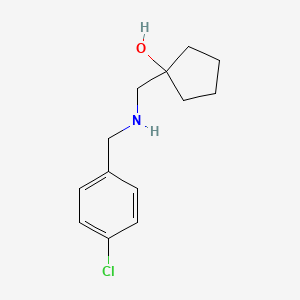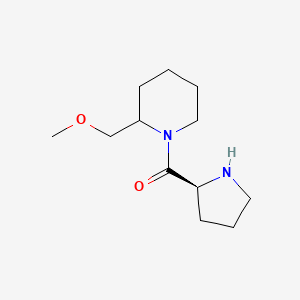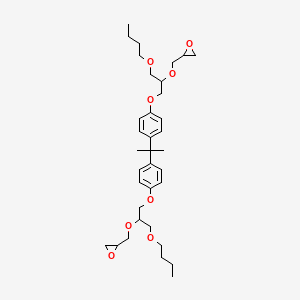
2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane is a chemical compound with the molecular formula C35H52O8 and a molecular weight of 600.79 g/mol . It is known for its complex structure, which includes multiple glycidyloxy and butoxypropyloxy groups attached to a central propane backbone. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base, followed by further reaction with butyl glycidyl ether . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetone to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding epoxides.
Reduction: Reduction reactions can convert the epoxide groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyloxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and resins.
Biology: The compound is employed in the development of biocompatible materials for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane involves its interaction with various molecular targets and pathways. The glycidyloxy groups can react with nucleophiles in biological systems, leading to the formation of stable covalent bonds. This property makes it useful in applications such as drug delivery, where it can form stable complexes with therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the butoxypropyloxy groups.
2,2-Bis(4-glycidyloxyphenyl)propane: Another similar compound with glycidyloxy groups but different substituents
Uniqueness
2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane is unique due to the presence of both glycidyloxy and butoxypropyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities and stability .
Properties
CAS No. |
71033-08-4 |
|---|---|
Molecular Formula |
C35H52O8 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
2-[[1-butoxy-3-[4-[2-[4-[3-butoxy-2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C35H52O8/c1-5-7-17-36-19-31(40-23-33-25-42-33)21-38-29-13-9-27(10-14-29)35(3,4)28-11-15-30(16-12-28)39-22-32(20-37-18-8-6-2)41-24-34-26-43-34/h9-16,31-34H,5-8,17-26H2,1-4H3 |
InChI Key |
OGJYOKDCDJTEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COCCCC)OCC3CO3)OCC4CO4 |
Related CAS |
128771-71-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)


![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)



![Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-](/img/structure/B13351542.png)
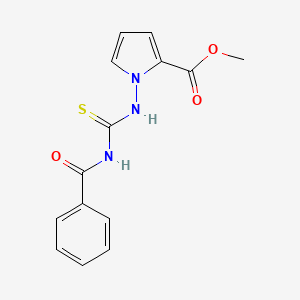
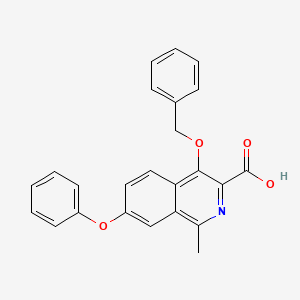
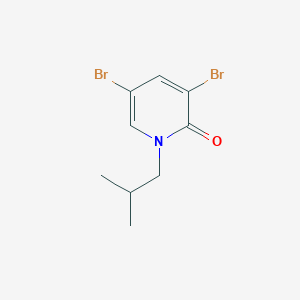
![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
